molecular formula C14H14N2O4 B2462448 N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide CAS No. 328541-33-9

N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B2462448
CAS No.: 328541-33-9
M. Wt: 274.276
InChI Key: WBQUSZKOUNJIQJ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide is a synthetic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation of furan-2-carbaldehyde with 2-(4-methoxyphenoxy)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters and can be scaled up for commercial production .

Chemical Reactions Analysis

Types of Reactions

N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide stands out due to its unique combination of a furan ring and a methoxyphenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-18-11-4-6-12(7-5-11)20-10-14(17)16-15-9-13-3-2-8-19-13/h2-9H,10H2,1H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQUSZKOUNJIQJ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.